molecular formula C12H4Br6O B1432680 2,2',3,4,5',6-Hexabromodiphenyl ether CAS No. 446255-00-1

2,2',3,4,5',6-Hexabromodiphenyl ether

Cat. No.: B1432680
CAS No.: 446255-00-1
M. Wt: 643.6 g/mol
InChI Key: ZMSJCQOCTPYCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,4,5’,6-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₄Br₆O. It is a type of brominated flame retardant used in various industrial applications to reduce the flammability of materials. This compound is known for its persistence in the environment and potential bioaccumulation, raising concerns about its impact on human health and ecosystems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,5’,6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes multiple steps of bromination, where bromine atoms are introduced into the diphenyl ether molecule under controlled conditions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually carried out at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of 2,2’,3,4,5’,6-Hexabromodiphenyl ether involves large-scale bromination reactors where diphenyl ether is continuously fed and brominated. The reaction conditions are optimized to achieve high yields and purity of the final product. The process is monitored to ensure the safety and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,5’,6-Hexabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated diphenyl ethers, less brominated diphenyl ethers, and substituted diphenyl ethers with various functional groups .

Scientific Research Applications

2,2’,3,4,5’,6-Hexabromodiphenyl ether has several scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for the detection and quantification of PBDEs in environmental samples.

    Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.

    Medicine: Investigated for its potential toxicological effects on human health, particularly its impact on the liver and thyroid function.

    Industry: Utilized as a flame retardant in various materials, including plastics, textiles, and electronics .

Mechanism of Action

The mechanism of action of 2,2’,3,4,5’,6-Hexabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:

    Molecular Targets: The compound can bind to hormone receptors, such as the thyroid hormone receptor, disrupting normal hormonal functions.

    Pathways Involved: It can interfere with the synthesis and metabolism of thyroid hormones, leading to altered thyroid function.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Another PBDE used as a flame retardant with similar environmental and health concerns.

    2,2’,4,4’,5,6’-Hexabromodiphenyl ether: A PBDE with a different bromination pattern, also used as a flame retardant.

    2,2’,3,4,4’,6-Hexabromodiphenyl ether: A closely related compound with a different bromination pattern

Uniqueness

2,2’,3,4,5’,6-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological effects. Its persistence in the environment and potential for bioaccumulation make it a compound of significant concern in environmental and health studies .

Properties

IUPAC Name

1,2,3,5-tetrabromo-4-(2,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-1-2-6(14)9(3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSJCQOCTPYCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879947
Record name BDE-144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446255-00-1
Record name 2,2',3,4,5',6-Hexabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5',6-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB3QMZ55AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,4,5',6-Hexabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,2',3,4,5',6-Hexabromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
2,2',3,4,5',6-Hexabromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
2,2',3,4,5',6-Hexabromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
2,2',3,4,5',6-Hexabromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
2,2',3,4,5',6-Hexabromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.